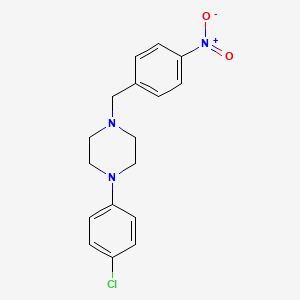![molecular formula C16H14N2OS B5673356 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5673356.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide, also known as BTA-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study. In
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been found to have potential applications in various areas of scientific research. One of the main areas of focus has been its anti-inflammatory properties. Studies have shown that N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In addition to its anti-inflammatory properties, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has also been found to have neuroprotective effects. Studies have shown that N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide can protect neurons from oxidative stress and prevent neuronal cell death, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways. Studies have shown that N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has also been found to have antioxidant properties. Studies have shown that N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide can scavenge free radicals and protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide in lab experiments is its well-established synthesis method. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide can be produced in its pure form with high yield, making it a reliable candidate for research. However, one of the limitations of using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide. One area of focus is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to understand the exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide and its potential as a therapeutic agent for these diseases.
Another area of focus is the development of more soluble derivatives of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide. This could potentially overcome the limitations of its low solubility in water and make it easier to work with in lab experiments.
In addition, further studies are needed to explore the potential applications of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide in other areas of scientific research, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide, or N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide, is a promising compound that has been studied for its potential applications in scientific research. Its anti-inflammatory, neuroprotective, and antioxidant properties make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.
Méthodes De Synthèse
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide can be synthesized through a multi-step process involving the condensation of 2-aminobenzothiazole with 2-methylphenylacetic acid. The resulting product is then purified through recrystallization to obtain N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide in its pure form. This synthesis method has been well-established in the literature and has been used in various studies to produce N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide for research purposes.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-12(6-5-8-13(10)17-11(2)19)16-18-14-7-3-4-9-15(14)20-16/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSFROYIJNFKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5673278.png)


![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)
![3-methoxy-1-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5673307.png)
![9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5673314.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5673322.png)

![7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5673337.png)
![(3R*,5R*)-N-[3-(methylthio)benzyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5673340.png)
![3-{1-[4-(1H-imidazol-1-yl)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5673342.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5673351.png)
![ethyl 1-phenyl-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B5673357.png)